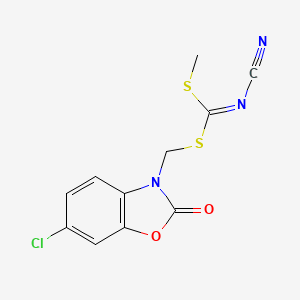
1-(2-Amino-4-bromofenil)propan-1-ona
Descripción general
Descripción
1-(2-Amino-4-bromophenyl)propan-1-one is an organic compound with the molecular formula C9H10BrNO It is characterized by the presence of an amino group and a bromine atom attached to a phenyl ring, along with a propanone group
Aplicaciones Científicas De Investigación
1-(2-Amino-4-bromophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
It is known that this compound is a precursor to a number of analogues and substrates .
Mode of Action
1-(2-Amino-4-bromophenyl)propan-1-one is an n-substituted hydroxy amide that readily undergoes cyclization to form the corresponding oxazoline . This transformation can be induced by the addition of sodium hypochlorite or hydrogen peroxide, which oxidizes the compound at the alpha carbon .
Result of Action
Its role as a precursor to various analogues and substrates suggests that it may have diverse effects depending on the specific analogue or substrate formed .
Action Environment
Its transformation into oxazoline can be induced by certain environmental factors such as the presence of sodium hypochlorite or hydrogen peroxide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Amino-4-bromophenyl)propan-1-one can be synthesized through several methods. One common approach involves the bromination of 2-aminoacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of 1-(2-Amino-4-bromophenyl)propan-1-one may involve large-scale bromination and acylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Amino-4-bromophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Produces corresponding oxides or carboxylic acids.
Reduction: Yields alcohol derivatives.
Substitution: Results in various substituted phenylpropanones depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Bromophenyl)propan-1-one
- 2-Bromo-1-(4-methylphenyl)-1-propanone
Comparison
1-(2-Amino-4-bromophenyl)propan-1-one is unique due to the presence of both an amino group and a bromine atom on the phenyl ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds that may lack one of these functional groups.
Propiedades
IUPAC Name |
1-(2-amino-4-bromophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLYBVSXCJCLLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385392 | |
| Record name | 1-(2-amino-4-bromophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36372-62-0 | |
| Record name | 1-(2-amino-4-bromophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[2-(4-Chlorophenylthio)acetyl]-4-phenylthiosemicarbazide](/img/structure/B1620654.png)

![4,9,14-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene](/img/structure/B1620656.png)


![2-Phenylbenzo[cd]indol-5(1H)-one](/img/structure/B1620661.png)



